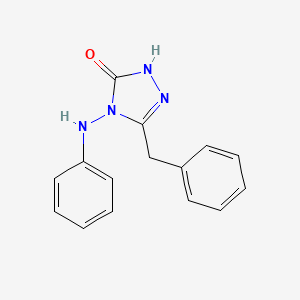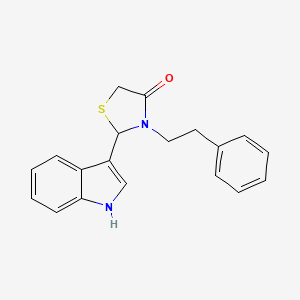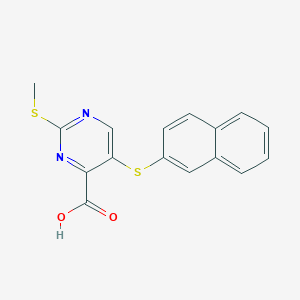![molecular formula C23H32N2O4 B15215865 Imidazolidine, 1,3-bis[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyl- CAS No. 630127-09-2](/img/structure/B15215865.png)
Imidazolidine, 1,3-bis[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine is a synthetic organic compound characterized by the presence of two 3,4-dimethoxybenzyl groups attached to a 2,2-dimethylimidazolidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2,2-dimethylimidazolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
化学反应分析
Types of Reactions
1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as amines or thiols can replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduced benzyl derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
科学研究应用
1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
相似化合物的比较
Similar Compounds
- 1,3-bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
1,3-bis(3,4-dimethoxybenzyl)-2,2-dimethylimidazolidine is unique due to its specific imidazolidine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
属性
CAS 编号 |
630127-09-2 |
|---|---|
分子式 |
C23H32N2O4 |
分子量 |
400.5 g/mol |
IUPAC 名称 |
1,3-bis[(3,4-dimethoxyphenyl)methyl]-2,2-dimethylimidazolidine |
InChI |
InChI=1S/C23H32N2O4/c1-23(2)24(15-17-7-9-19(26-3)21(13-17)28-5)11-12-25(23)16-18-8-10-20(27-4)22(14-18)29-6/h7-10,13-14H,11-12,15-16H2,1-6H3 |
InChI 键 |
NKYSJKUVIMSYNM-UHFFFAOYSA-N |
规范 SMILES |
CC1(N(CCN1CC2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


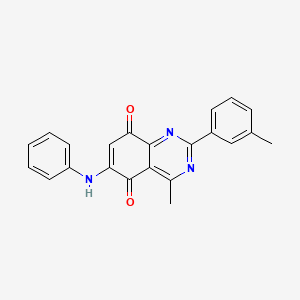

![(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol](/img/structure/B15215796.png)
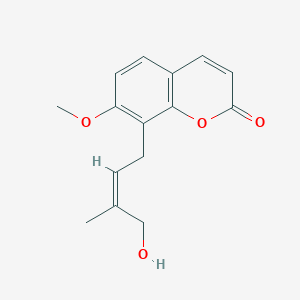
![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15215812.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl](/img/structure/B15215814.png)
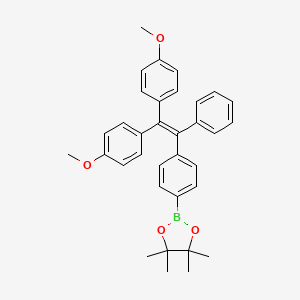
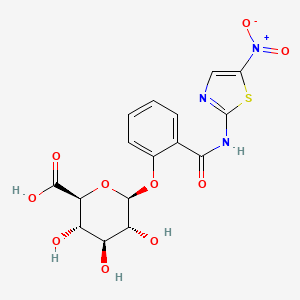
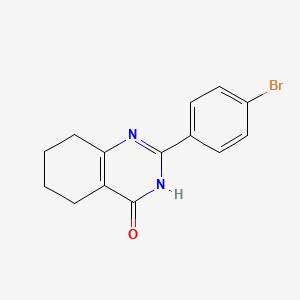
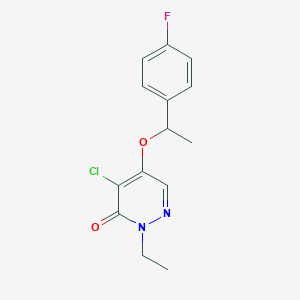
![N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide](/img/structure/B15215841.png)
